N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-sulfamoylbenzamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many synthetic and naturally occurring molecules . Pyrimidines are crucial components of biomolecules like DNA and RNA where they pair with purines to form the structure of the genetic code .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized using various methods . For instance, Burkholderia sp. MAK1, a soil bacterium, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As this is a derivative of pyrimidine, it may share some properties with other pyrimidine compounds, such as being aromatic and having the ability to form hydrogen bonds .Scientific Research Applications
Pharmacological Effects
- Antidopaminergic Agent : A study by Perez and von Lawzewitsch (1984) demonstrated that sulpiride, a psychotropic drug structurally similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-sulfamoylbenzamide, acts as a potent antidopaminergic agent affecting prolactin and gonadotroph secretions. Their study on castrated male rats revealed cytological changes in the hypophyses, indicating potential applications in neuropharmacology (Perez & von Lawzewitsch, 1984).
Chemical Synthesis and Modifications
Antiviral Activity : Holý et al. (2002) synthesized 6-hydroxypyrimidines with various substitutions, leading to compounds with significant antiviral activity against herpes and retroviruses. This suggests the potential of this compound derivatives in antiviral drug development (Holý et al., 2002).
Antimicrobial Activities : Hawas et al. (2012) synthesized N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, demonstrating antimicrobial properties. This indicates the potential for this compound in creating new antimicrobial agents (Hawas et al., 2012).
Environmental and Analytical Applications
- Adsorbent for Heavy Metals : Rahman and Nasir (2019) used a derivative of this compound impregnated into hydrous zirconium oxide for removing Ni(II) from aqueous solutions. This demonstrates its potential use in environmental cleanup and water treatment processes (Rahman & Nasir, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-23(21,22)13-5-3-11(4-6-13)15(20)17-8-12-7-14(10-1-2-10)19-9-18-12/h3-7,9-10H,1-2,8H2,(H,17,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKQMGQIFDBLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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